2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy-methylpyridinyl group and a methylsulfonyl-piperazinyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-hydroxy-6-methylpyridine with an appropriate alkylating agent to introduce the ethanone moietyThe final step involves the sulfonation of the piperazinyl group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to alcohols.
Substitution: The piperazinyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the ethanone moiety results in alcohols .
Scientific Research Applications
2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy-methylpyridinyl group may interact with enzymes or receptors, modulating their activity. The piperazinyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Shares a similar core structure but differs in the substitution pattern.
4-Hydroxy-2-quinolones: Contains a hydroxy group and a quinolone moiety, showing different reactivity and applications.
Uniqueness
2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H19N3O5S |
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Molecular Weight |
329.37 g/mol |
IUPAC Name |
2-methyl-5-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-1H-pyridin-4-one |
InChI |
InChI=1S/C13H19N3O5S/c1-10-7-11(17)12(8-14-10)21-9-13(18)15-3-5-16(6-4-15)22(2,19)20/h7-8H,3-6,9H2,1-2H3,(H,14,17) |
InChI Key |
JIQKUIPSONOOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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